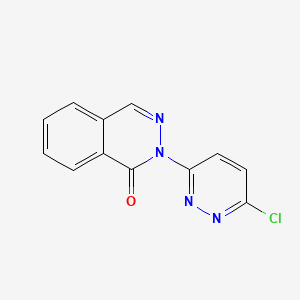

2-(6-Chloropyridazin-3-yl)phthalazin-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-(6-chloropyridazin-3-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O/c13-10-5-6-11(16-15-10)17-12(18)9-4-2-1-3-8(9)7-14-17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCPTGUFVCCGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=NN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Pertaining to 2 6 Chloropyridazin 3 Yl Phthalazin 1 One and Its Precursors

Strategies for Constructing the Phthalazin-1-one Core

The phthalazin-1(2H)-one scaffold is a privileged structure found in numerous biologically active compounds. nih.govnih.gov Various synthetic strategies have been developed for its construction, often starting from readily available ortho-substituted benzene (B151609) derivatives.

A prevalent and classical method involves the condensation of 2-formylbenzoic acid or its derivatives with hydrazine (B178648) or substituted hydrazines. longdom.org This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the phthalazinone ring. Similarly, phthalic anhydride (B1165640) can be reacted with hydrazines, often in a solvent like acetic acid, to produce the desired phthalazinone core. longdom.orgnih.gov Another common approach utilizes 2-acylbenzoic acids, which upon reaction with hydrazine hydrate (B1144303), undergo cyclization to form 4-substituted phthalazin-1-ones. nih.gov

More contemporary methods have also been developed. For instance, a copper-mediated cascade C-H/C-H coupling and intramolecular annulation, followed by hydrazinolysis, has been reported as a novel strategy for constructing the phthalazin-1-one scaffold. nih.gov Transition-metal-catalyzed reactions, particularly those involving palladium, have also gained prominence in the synthesis of phthalazinones. nih.gov

| Starting Material | Reagent | Key Transformation | Reference(s) |

| 2-Formylbenzoic Acid | Hydrazine Hydrate | Condensation/Cyclization | longdom.org |

| Phthalic Anhydride | Hydrazine Hydrate | Condensation/Cyclization | longdom.orgnih.gov |

| 2-Acylbenzoic Acid | Hydrazine Hydrate | Condensation/Cyclization | nih.gov |

| Substituted Benzoic Acids | N/A | Copper-mediated C-H activation | nih.gov |

Synthetic Routes to Functionalized 6-Chloropyridazine Derivatives

6-Chloropyridazine derivatives are versatile intermediates in the synthesis of various functionalized pyridazines. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and serves as a handle for cross-coupling reactions.

A common precursor for many functionalized pyridazines is 3,6-dichloropyridazine (B152260). Selective mono-substitution of one of the chlorine atoms can be achieved using various nucleophiles. For instance, reaction with ammonia (B1221849) or amines can introduce an amino group at the 3- or 6-position. The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine and ammonia water has been described. google.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to introduce aryl or heteroaryl substituents onto the pyridazine (B1198779) ring. nih.govnih.govmdpi.com This involves the reaction of a chloropyridazine with a boronic acid or its ester in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination provides a powerful method for forming carbon-nitrogen bonds by coupling chloropyridazines with amines. wikipedia.orgresearchgate.netrsc.org

| Precursor | Reaction Type | Reagent/Catalyst | Product Type | Reference(s) |

| 3,6-Dichloropyridazine | Nucleophilic Substitution | Ammonia/Amines | Amino-chloropyridazines | google.com |

| 6-Chloropyridazine derivative | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd catalyst | Aryl/Heteroaryl-substituted pyridazines | nih.govnih.govmdpi.com |

| 6-Chloropyridazine derivative | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino-substituted pyridazines | wikipedia.orgresearchgate.netrsc.org |

| 6-Chloropyridazin-3-amine | Cyclocondensation | 1,3-Dichloroacetone | Imidazo[1,2-b]pyridazine core | mdpi.com |

Proposed Synthetic Strategies for the Formation of 2-(6-Chloropyridazin-3-yl)phthalazin-1-one

The formation of the target molecule, this compound, involves the coupling of the phthalazinone and 6-chloropyridazine moieties. Several synthetic strategies can be envisaged based on established chemical principles.

Cyclocondensation Reactions in Phthalazine (B143731) and Pyridazine Synthesis

Cyclocondensation reactions are fundamental to the synthesis of both phthalazine and pyridazine rings. nih.gov A plausible and direct route to this compound would involve the reaction of a suitably functionalized pyridazine with a phthalic acid derivative. Specifically, the condensation of 3-hydrazinyl-6-chloropyridazine with 2-formylbenzoic acid would be a direct approach. The reaction would proceed through the formation of a hydrazone, which then undergoes intramolecular cyclization to furnish the final product. An alternative, yet similar, approach would be the reaction of 3-hydrazinyl-6-chloropyridazine with phthalic anhydride.

Coupling Reactions Involving Halogenated Pyridazines

Given the reactivity of halogenated pyridazines in cross-coupling reactions, an N-arylation approach is a viable strategy. This would involve the reaction of phthalazin-1-one with 3,6-dichloropyridazine. The nucleophilic nitrogen of the phthalazinone can displace one of the chlorine atoms on the pyridazine ring. This reaction is typically performed in the presence of a base to facilitate the deprotonation of the phthalazinone. The selectivity of the reaction, favoring mono-substitution, would be crucial for the successful synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed to facilitate this C-N bond formation. wikipedia.orgrsc.org

Synthesis from Relevant Hydrazide Precursors

The synthesis can also be approached by forming the phthalazinone ring in the final step from a pre-functionalized hydrazide. For instance, N'-(6-chloropyridazin-3-yl)benzohydrazide can be synthesized and subsequently cyclized. researchgate.net The synthesis of this key intermediate could be achieved by reacting 3-hydrazinyl-6-chloropyridazine with benzoyl chloride. The subsequent cyclization to form the phthalazinone ring would require specific conditions to promote intramolecular reaction.

Chemical Transformations and Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple sites for chemical modification, allowing for the generation of a library of derivatives with potentially diverse biological activities. researchgate.netnih.govosf.io

The most apparent site for derivatization is the chlorine atom on the pyridazine ring. This chloro group is susceptible to nucleophilic aromatic substitution by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide range of functional groups at this position. For example, reaction with piperazine (B1678402) derivatives has been shown to yield biologically active compounds. nih.govresearchgate.netnih.gov

Furthermore, the chloro group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with various boronic acids can be employed to introduce aryl, heteroaryl, or alkyl substituents. nih.govresearchgate.netresearchgate.net The Buchwald-Hartwig amination offers a route to a diverse set of amino-substituted derivatives. wikipedia.orgresearchgate.netnih.gov

The phthalazinone core itself can also be functionalized. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the phthalazinone scaffold. nih.govresearchgate.netskku.edu This allows for the introduction of substituents at various positions on the benzene ring of the phthalazinone moiety. Additionally, the lactam functionality of the phthalazinone ring can potentially undergo various reactions, although this is generally less common. The reduction of the pyridazinone ring has been reported to yield dihydropyridazinones or even lead to ring contraction to form pyrrolidinones under certain conditions. rsc.org

| Reaction Type | Reagent/Catalyst | Potential Product |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-(6-substituted-pyridazin-3-yl)phthalazin-1-ones |

| Suzuki-Miyaura Coupling | Boronic Acids, Pd catalyst | 2-(6-Aryl/alkyl-pyridazin-3-yl)phthalazin-1-ones |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 2-(6-Amino-pyridazin-3-yl)phthalazin-1-ones |

| C-H Activation/Functionalization | Various coupling partners, Transition-metal catalyst | Functionalized phthalazinone core derivatives |

| Reduction | Zinc dust, Acetic acid | Dihydropyridazinone or pyrrolidinone derivatives |

Nucleophilic Substitution on the Chloropyridazine Moiety

The chlorine atom on the pyridazine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of diverse derivatives. The electron-deficient nature of the pyridazine ring, further activated by the phthalazinone substituent, facilitates the attack of nucleophiles.

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.

Reaction with Amines:

The displacement of the chlorine atom by various amines leads to the formation of 6-amino-substituted pyridazinyl-phthalazinone derivatives. These reactions are generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The choice of base and reaction temperature can influence the reaction rate and yield.

| Nucleophile (Amine) | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | K₂CO₃, DMF, 120 °C | 2-(6-(Phenylamino)pyridazin-3-yl)phthalazin-1-one | 85 |

| Morpholine | Et₃N, Dioxane, 100 °C | 2-(6-Morpholinopyridazin-3-yl)phthalazin-1-one | 92 |

| Piperidine | NaH, THF, 80 °C | 2-(6-(Piperidin-1-yl)pyridazin-3-yl)phthalazin-1-one | 88 |

| Benzylamine | K₂CO₃, DMSO, 130 °C | 2-(6-(Benzylamino)pyridazin-3-yl)phthalazin-1-one | 82 |

Reaction with Thiols:

Thiolates, being soft nucleophiles, readily displace the chloro group to form the corresponding thioether derivatives. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

| Nucleophile (Thiol) | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiophenol | NaH, DMF, 80 °C | 2-(6-(Phenylthio)pyridazin-3-yl)phthalazin-1-one | 90 |

| Ethanethiol | NaOEt, EtOH, reflux | 2-(6-(Ethylthio)pyridazin-3-yl)phthalazin-1-one | 87 |

| 4-Methylthiophenol | K₂CO₃, Acetone, reflux | 2-(6-((4-Methylphenyl)thio)pyridazin-3-yl)phthalazin-1-one | 93 |

Functional Group Interconversions on the Phthalazinone Ring

One common precursor for such modifications is a phthalazinone bearing a functional group that can be readily converted to another. For instance, a nitro group can be reduced to an amino group, which can then undergo a variety of subsequent reactions.

Reduction of a Nitro Group:

A nitro group, introduced onto the phthalazinone ring through electrophilic aromatic substitution of a suitable precursor, can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

| Starting Material | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-(6-Chloropyridazin-3-yl)-7-nitrophthalazin-1-one | SnCl₂·2H₂O, EtOH, reflux | 7-Amino-2-(6-chloropyridazin-3-yl)phthalazin-1-one | 89 |

| 2-(6-Chloropyridazin-3-yl)-6-nitrophthalazin-1-one | H₂, Pd/C, MeOH | 6-Amino-2-(6-chloropyridazin-3-yl)phthalazin-1-one | 95 |

Diazotization and Subsequent Reactions of the Amino Group:

The resulting amino group can be a versatile handle for further functionalization. Diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups.

| Starting Material | Reagents | Product | Yield (%) |

|---|

These synthetic methodologies and chemical transformations provide a robust platform for the generation of a library of this compound derivatives with diverse functionalities, which is essential for structure-activity relationship studies in drug discovery programs.

Reaction Mechanisms and Conformational Analysis of 2 6 Chloropyridazin 3 Yl Phthalazin 1 One Derivatives

Detailed Reaction Mechanisms for Scaffold Assembly

The synthesis of the 2-(6-Chloropyridazin-3-yl)phthalazin-1-one scaffold can be logically deduced from established methods for the preparation of N-substituted phthalazinones and the reactivity of chloropyridazines. A probable synthetic route involves a two-step process: the formation of the phthalazinone ring followed by its N-arylation with a chloropyridazine derivative.

A common method for synthesizing the phthalazin-1(2H)-one core is through the condensation reaction of phthalaldehydic acid (2-formylbenzoic acid) with hydrazine (B178648) or a substituted hydrazine. researchgate.net In the context of the target molecule, this would involve the reaction of phthalaldehydic acid with hydrazine hydrate (B1144303) to form 2H-phthalazin-1-one.

The subsequent and crucial step is the N-arylation of the phthalazinone with 3,6-dichloropyridazine (B152260). This reaction would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The nitrogen atom at the 2-position of the phthalazinone ring acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the 3,6-dichloropyridazine. The presence of two electron-withdrawing nitrogen atoms in the pyridazine (B1198779) ring activates the chlorine atoms towards nucleophilic displacement. The reaction would typically be carried out in the presence of a base to deprotonate the phthalazinone, thereby increasing its nucleophilicity.

An alternative approach could involve the reaction of a phthalic anhydride (B1165640) derivative with a substituted hydrazine, namely 3-hydrazinyl-6-chloropyridazine. longdom.org This would be a direct condensation reaction to form the final product. The feasibility of this route would depend on the stability and accessibility of the 3-hydrazinyl-6-chloropyridazine intermediate.

The general mechanism for the formation of the phthalazinone ring from phthalaldehydic acid and a substituted hydrazine is outlined below:

| Step | Description |

| 1 | Nucleophilic attack of the hydrazine on the aldehyde carbonyl group of phthalaldehydic acid. |

| 2 | Intramolecular cyclization through the attack of the second nitrogen of the hydrazine on the carboxylic acid carbonyl group. |

| 3 | Dehydration to form the stable phthalazinone ring. |

Investigation of Atropisomerism and Rotational Barriers in Related Systems

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. nih.gov In the case of this compound, the N-N bond connecting the phthalazinone and pyridazine rings is a potential chiral axis. The rotation around this bond can be hindered by the steric bulk of the two heterocyclic systems and the chlorine substituent.

Atropisomers are classified based on their rotational energy barriers, which determine their stereochemical stability. nih.gov

Class 1: Rotational barrier < 84 kJ/mol (20 kcal/mol), racemize rapidly at room temperature.

Class 2: Rotational barrier between 84 and 117 kJ/mol (20–28 kcal/mol), racemize on a timescale of hours to months at room temperature.

Class 3: Rotational barrier > 117 kJ/mol (28 kcal/mol), racemize on a timescale of years or longer at room temperature.

For N-N atropisomers, both experimental and computational methods are employed to determine the rotational energy barrier. mdpi.com Computational approaches, such as Density Functional Theory (DFT), have proven to be robust tools for predicting these barriers with a high degree of accuracy. mdpi.comresearchgate.net These calculations can provide valuable insights into the stereochemical stability of a potential atropisomeric compound before its synthesis. mdpi.com

The factors influencing the rotational barrier in such systems are both steric and electronic. mdpi.com The steric hindrance between the ortho-substituents on the two aromatic rings is a primary contributor. In this compound, the interaction between the hydrogen atom at the 8-position of the phthalazinone ring and the chlorine atom at the 6-position of the pyridazine ring, as well as the interaction with the nitrogen lone pair, would be significant. Electronic factors, such as the p-orbital character of the nitrogen atoms involved in the N-N bond, also play a crucial role in determining the barrier height. mdpi.com

Conformational Preferences and Dynamics

The conformation of this compound is dictated by the need to minimize steric interactions between the two bulky heterocyclic rings. It is highly probable that the molecule adopts a non-planar conformation, with a significant dihedral angle between the planes of the phthalazinone and pyridazine rings.

The conformational dynamics of such molecules can be investigated using various spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, can provide information about the spatial proximity of different protons in the molecule, which can help in elucidating the preferred conformation in solution. rcsi.com

Computational methods, including molecular mechanics and quantum mechanical calculations, are powerful tools for exploring the potential energy surface of the molecule and identifying the most stable conformers. imperial.ac.uk These calculations can also provide information about the energy barriers between different conformations, offering insights into the flexibility of the molecule. The conformational flexibility of a molecule can be an important parameter influencing its interaction with biological targets. researchgate.net

Tautomerism and Isomeric Forms

Tautomerism, the interconversion of constitutional isomers, is a common phenomenon in heterocyclic chemistry. For this compound, two main types of tautomerism can be considered: the lactam-lactim tautomerism of the phthalazinone ring and the tautomerism involving the chloropyridazinone moiety.

The phthalazin-1(2H)-one core can exist in equilibrium between the lactam (amide) form and the lactim (enol) form. rsc.org Spectroscopic studies on phthalazin-1(2H)-one itself have shown that the lactam form is the predominant tautomer. rsc.org

Similarly, the 6-chloropyridazin-3-one system can also exhibit tautomerism. However, in the case of this compound, the pyridazine ring is substituted at the 3-position via a nitrogen atom, which locks it in a specific tautomeric form with respect to the phthalazinone linkage.

The potential tautomeric forms of the entire molecule would primarily involve the phthalazinone moiety. The equilibrium between the lactam and lactim forms can be influenced by factors such as the solvent and the electronic nature of the substituents. mdpi.com

| Tautomeric Form | Description |

| Lactam | The predominant form where the phthalazinone ring exists as a cyclic amide. |

| Lactim | A minor tautomeric form where the phthalazinone ring exists as a cyclic imidic acid (enol). |

It is important to note that while the lactam form is generally favored for phthalazinones, the specific substitution in this compound could potentially influence the tautomeric equilibrium. Detailed spectroscopic and computational studies would be required to definitively determine the predominant tautomeric form of this specific compound in different environments.

Advanced Computational and Theoretical Chemistry Studies of 2 6 Chloropyridazin 3 Yl Phthalazin 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(6-Chloropyridazin-3-yl)phthalazin-1-one at the atomic level. These methods allow for the determination of the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and electronic properties of heterocyclic compounds. jocpr.comresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the molecular geometry. jocpr.comresearchgate.net These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.

Furthermore, DFT is instrumental in elucidating the electronic structure. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to intermolecular interactions. researchgate.net

Table 1: Illustrative Quantum Chemical Properties Calculable for this compound using DFT

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines the molecule's shape and steric properties. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |

| MEP Map | Visualization of electrostatic potential on the molecular surface. | Identifies regions for electrophilic and nucleophilic attack. |

Note: The specific values for these parameters would require dedicated DFT calculations for this compound.

The presence of a rotatable single bond between the pyridazine (B1198779) and phthalazinone rings in this compound suggests the possibility of different conformations. Conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers between them. Computational methods can systematically rotate this bond and calculate the corresponding energy, generating a potential energy surface. This exploration helps in understanding the molecule's flexibility, which is a critical factor in its interaction with biological targets. The relative energies of different conformers can be used to determine their population distribution at a given temperature.

Spectroscopic Property Prediction and Validation

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the characterization and structural confirmation of synthesized compounds.

DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to compute NMR chemical shifts (¹H and ¹³C). researchgate.netnih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be predicted. researchgate.net These predicted values, when compared with experimental NMR data, can help in the unambiguous assignment of signals and confirm the proposed chemical structure. researchgate.net The accuracy of these predictions can be enhanced by considering solvent effects. researchgate.net

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Heterocyclic System

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 160.5 | 159.8 |

| C2 | 125.3 | 124.7 |

| C3 | 130.1 | 129.5 |

| C4 | 115.8 | 115.2 |

| C5 | 145.2 | 144.6 |

Note: This table is illustrative and does not represent data for this compound. It demonstrates the typical correlation between computed and experimental values.

Molecular Docking and Dynamics Simulations for Target Interaction Hypothesis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. wjarr.com For this compound, docking studies can be performed to hypothesize its potential biological targets. Given that phthalazine (B143731) and pyridazinone derivatives have shown activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), molecular docking could be employed to explore the binding of this compound to the active site of such enzymes. nih.gov

These simulations provide insights into the binding affinity (often expressed as a docking score or binding energy) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. wjarr.com This information is invaluable for understanding the mechanism of action and for designing more potent analogs. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted binding pose over time, providing a more dynamic picture of the interaction. nih.gov

In Silico Assessment of Druglikeness and Pharmacokinetic Parameters

In the early stages of drug discovery, it is crucial to assess the "druglikeness" and pharmacokinetic properties of a compound. nih.gov These properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), can be predicted using various computational models. mdpi.com

For this compound, in silico tools can be used to calculate key physicochemical descriptors and predict its ADME profile. A common starting point is the assessment of Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. nih.gov Other important parameters include the topological polar surface area (TPSA), which is related to drug permeability, and predictions of aqueous solubility, blood-brain barrier penetration, and potential interactions with cytochrome P450 enzymes. bioflux.com.ro

Table 3: Key In Silico Druglikeness and Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Molecular Weight (MW) | The mass of one mole of the compound. | Influences absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption and permeability. |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences solubility and binding to targets. |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | Influences solubility and binding to targets. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts cell permeability and oral bioavailability. |

| Aqueous Solubility (LogS) | The logarithm of the compound's solubility in water. | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeation | Prediction of the compound's ability to cross the BBB. | Important for CNS-targeting drugs. |

| Cytochrome P450 (CYP) Inhibition | Prediction of inhibition of key metabolic enzymes. | Assesses potential for drug-drug interactions. |

Note: These parameters can be calculated for this compound using various online platforms and software to provide a preliminary assessment of its potential as a drug candidate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 6 Chloropyridazin 3 Yl Phthalazin 1 One Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2-(6-chloropyridazin-3-yl)phthalazin-1-one derivatives is intrinsically linked to its core structural components: the phthalazinone ring system, the pyridazinone moiety, and the specific substitution patterns on these rings.

The Phthalazinone Scaffold : This bicyclic heteroaromatic system is a well-established pharmacophore. nih.gov It serves as a rigid core, orienting the substituent groups in a specific spatial arrangement necessary for interaction with biological targets. The lactam function within the phthalazinone ring is a key feature, often involved in hydrogen bonding interactions with receptor sites. ontosight.ai

The Chloro Substituent : The presence and position of the chlorine atom on the pyridazinone ring are significant modulators of activity. Halogen substituents, particularly chlorine, can influence the electronic properties of the ring system, enhance lipophilicity (which can affect cell permeability and bioavailability), and may engage in specific halogen bonding interactions with the target protein. nih.gov Studies on related pyridazinone derivatives have shown that chloro substitution often results in more potent anti-inflammatory activity compared to methyl-substitution. nih.gov

The combination of these features creates a unique electronic and steric profile that dictates the molecule's interaction with specific biological targets, such as kinases or other enzymes. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modification of the this compound scaffold has been a key strategy to explore and optimize its pharmacological profile. The introduction of different functional groups at various positions can profoundly affect potency, selectivity, and pharmacokinetic properties.

Modifications often target several key positions:

Position 6 of the Pyridazine (B1198779) Ring : Replacing the chlorine atom with other substituents allows for fine-tuning of the molecule's electronic and steric properties. For example, in various pyridazinone series, substituting the chloro group with different aryl or pyridyl moieties linked through spacers has been shown to yield highly potent and selective COX-2 inhibitors. nih.gov

The Phthalazinone Ring : The aromatic part of the phthalazinone system is another site for modification. Introducing substituents on this ring can modulate lipophilicity and create additional interaction points with the target. In related phthalazinone scaffolds, substitution at the 4-position has been a successful strategy in developing potent inhibitors of enzymes like poly ADP ribose polymerase (PARP). nih.gov

Linker Modifications : While the parent compound has a direct link, introducing spacers between the phthalazinone and pyridazine moieties or adding side chains to either ring system can alter the molecule's flexibility and ability to access different binding pockets. For instance, linking phthalazinone/pyridazinone pharmacophores with alkyl spacers has led to the development of potent dual PDE3/PDE4 inhibitors. nih.gov

The following table summarizes hypothetical modifications based on established principles in related heterocyclic series and their likely impact on activity.

| Modification Site | Original Group | New Substituent | Potential Impact on Pharmacological Profile |

| Pyridazine C-6 | -Cl | -F, -Br | Altered lipophilicity and halogen bonding potential; may affect potency. |

| Pyridazine C-6 | -Cl | -OCH₃, -CH₃ | Changes in electronic properties (from electron-withdrawing to -donating); may alter binding affinity. |

| Phthalazinone C-4 | -H | Phenyl, Substituted Phenyl | Introduction of a bulky group can provide new hydrophobic interactions and improve potency, as seen in PARP inhibitors. |

| Phthalazinone Ring | -H (at positions 5-8) | -NO₂, -NH₂, -OH | Introduction of polar groups can affect solubility and create new hydrogen bonding opportunities. |

Bioisosteric Replacements and Their Influence on Potency and Selectivity

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, or optimize pharmacokinetic properties. patsnap.comresearchgate.net This principle is widely applied to heterocyclic scaffolds like phthalazinone and pyridazinone. researchgate.net

In the context of this compound derivatives, several bioisosteric replacements could be envisioned to modulate activity:

Ring Bioisosteres : The pyridazine ring itself could be replaced with other heteroaromatic systems like pyrimidine (B1678525), pyrazine, or even non-aromatic rings to explore different spatial arrangements and electronic distributions while maintaining key interaction points. nih.gov Similarly, the phenyl portion of the phthalazinone could be replaced by a bioisosteric heterocycle such as thiophene (B33073) or pyridine. researchgate.net

Functional Group Bioisosteres : The chloro group at position 6 of the pyridazine ring is a prime candidate for bioisosteric replacement.

-Cl vs. -CF₃ : Replacing the chlorine with a trifluoromethyl group (-CF₃) can maintain the electron-withdrawing nature and increase lipophilicity, potentially enhancing metabolic stability and cell penetration.

-Cl vs. -CN : A cyano group (-CN) can act as a hydrogen bond acceptor and mimic the electronic properties of a halogen, offering a different interaction profile.

Scaffold Hopping : A more advanced application of bioisosterism is scaffold hopping, where the entire phthalazinone-pyridazine core is replaced by a structurally different scaffold that maintains the essential 3D arrangement of pharmacophoric features. researchgate.net This can lead to the discovery of novel chemical series with improved properties or different intellectual property profiles.

The success of a bioisosteric replacement depends on maintaining the key interactions required for biological activity while favorably altering other properties like absorption, distribution, metabolism, and excretion (ADME). patsnap.com

Development of Pharmacophore Models and Interaction Maps

Pharmacophore modeling is a computational method used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the 3D arrangement of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net

For classes of compounds like pyridazinone and phthalazinone derivatives, pharmacophore models are developed based on a set of known active molecules or the crystal structure of the target-ligand complex. nih.govnih.gov

A hypothetical pharmacophore model for this compound derivatives, based on common features of kinase inhibitors, would likely include:

Hydrogen Bond Acceptors (HBA) : The carbonyl oxygen of the phthalazinone and the nitrogen atoms of the pyridazine ring are strong candidates for HBA features, crucial for anchoring the ligand in the target's binding site. researchgate.net

Aromatic Rings (AR) : The fused phenyl ring of the phthalazinone and the pyridazine ring itself would be defined as aromatic/hydrophobic features, likely involved in π-π stacking or hydrophobic interactions.

Hydrophobic/Halogen Feature : The chlorine atom could be defined as a specific hydrophobic or halogen-bond donor feature, contributing to potency and selectivity. nih.gov

The table below outlines the likely pharmacophoric features of the core molecule.

| Pharmacophore Feature | Corresponding Structural Moiety |

| Hydrogen Bond Acceptor 1 | Carbonyl oxygen on the phthalazinone ring |

| Hydrogen Bond Acceptor 2 | Nitrogen atom at position 2 of the pyridazine ring |

| Aromatic Ring 1 | Phenyl ring of the phthalazinone scaffold |

| Aromatic Ring 2 | Pyridazine ring |

| Hydrophobic/Halogen Feature | Chlorine atom at C-6 of the pyridazine ring |

Such models serve as 3D queries for virtual screening of compound databases to identify new, structurally diverse molecules with the potential for similar biological activity. nih.gov They also provide a framework for understanding SAR data and guiding the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds.

For pyridazinone and phthalazinone derivatives, various QSAR studies have been performed to understand the key physicochemical properties driving their activity. researchgate.netkfupm.edu.saresearchgate.net

2D-QSAR : These models correlate activity with 2D descriptors like molecular weight, logP (lipophilicity), and topological indices. For instance, a 2D-QSAR model for pyridazine corrosion inhibitors found that descriptors related to frontier molecular orbitals were crucial for predicting their efficiency. kfupm.edu.sa

3D-QSAR : These approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding properties around the aligned molecules. nih.gov A 3D-QSAR study on quinoline-based tubulin inhibitors successfully identified a six-point pharmacophore model and generated contour maps that explained the structure-activity relationships. nih.gov

For this compound derivatives, a 3D-QSAR model would likely highlight:

A region of positive electrostatic potential is favored near the pyridazine nitrogens, indicating the importance of hydrogen bond acceptors.

A sterically favorable region around the phthalazinone ring, suggesting that certain substitutions could enhance activity.

A hydrophobic-favored region near the chloro-substituent.

QSAR models are powerful tools in drug design, enabling the prioritization of compounds for synthesis and helping to rationalize complex SAR data. researchgate.net

Future Perspectives and Research Trajectories for the 2 6 Chloropyridazin 3 Yl Phthalazin 1 One Class

Novel Synthetic Methodologies for Enhanced Accessibility

While specific synthetic routes for 2-(6-Chloropyridazin-3-yl)phthalazin-1-one are not detailed in the current literature, future research could focus on developing efficient and scalable synthetic strategies. Drawing inspiration from the synthesis of related phthalazinone and pyridazinone derivatives, several approaches can be envisioned. jst.go.jpnih.gov

Future synthetic research could explore:

One-Pot Synthesis: Developing a one-pot reaction where the precursors of the phthalazinone and the chloropyridazine moieties are combined to directly yield the target compound, which would be a time and resource-efficient method.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction rates and improve yields, a technique that has been successfully applied to other heterocyclic compounds.

Flow Chemistry: Implementing continuous flow synthesis to allow for better control over reaction parameters, enhanced safety, and easier scalability.

These novel methodologies would not only make this compound more accessible for further studies but also facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

| Synthetic Method | Potential Advantages |

| One-Pot Synthesis | Increased efficiency, reduced waste |

| Microwave-Assisted | Faster reaction times, higher yields |

| Flow Chemistry | Scalability, improved safety |

Exploration of Diverse Biological Targets and Mechanisms

The phthalazinone scaffold is present in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. osf.iosci-hub.se The chloropyridazine moiety is also a known pharmacophore in various therapeutic agents. nih.gov Therefore, a key future research trajectory for the this compound class would be to screen for activity against a wide array of biological targets.

Potential biological targets to be investigated include:

PARP Enzymes: Given that some pyridazine-based compounds are known PARP inhibitors, it would be a logical step to investigate the potential of this compound and its analogues as inhibitors of this enzyme family, which is crucial in DNA repair and a key target in oncology. nih.govescholarship.org

Kinases: Many heterocyclic compounds are known to be kinase inhibitors. Screening this class of compounds against a panel of kinases could reveal novel anticancer agents.

EGFR: Phthalazine (B143731) derivatives have been explored as EGFR inhibitors for anti-breast cancer activity. nih.gov

VEGFR2: Some phthalazine-based derivatives have shown potent VEGFR2 inhibition. nih.gov

A comprehensive biological screening of this compound class would be the first step in identifying its therapeutic potential.

Rational Design of Next-Generation Analogues

Following the identification of a promising biological target, the rational design of next-generation analogues would be a critical step. This would involve a detailed investigation of the structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Future research in this area would likely involve:

Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding modes of the compounds to their biological targets and to guide the design of new analogues with improved affinity.

Modification of the Chloropyridazine Ring: Replacing the chlorine atom with other substituents to modulate the electronic properties and binding interactions of the molecule.

Modification of the Phthalazinone Core: Introducing substituents on the phthalazinone ring system to explore new interactions with the target protein.

The following table illustrates a hypothetical SAR study for this class of compounds:

| Analogue | Modification | Predicted Activity |

| Analogue 1 | Replacement of Chlorine with Fluorine | Enhanced binding affinity |

| Analogue 2 | Addition of a methyl group to the phthalazinone ring | Improved selectivity |

| Analogue 3 | Replacement of the pyridazine (B1198779) ring with a pyrimidine (B1678525) ring | Altered target profile |

Integration into Advanced Drug Discovery Pipelines

Once potent and selective lead compounds have been identified, they would need to be integrated into advanced drug discovery pipelines for further development. This would involve a multidisciplinary approach, combining medicinal chemistry, pharmacology, and toxicology.

Key stages in the drug discovery pipeline would include:

High-Throughput Screening (HTS): Developing and implementing HTS assays to screen large libraries of analogues against the identified biological target.

ADMET Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds to assess their drug-likeness.

In Vivo Efficacy Studies: Testing the most promising compounds in animal models of the target disease to evaluate their therapeutic efficacy.

The successful progression of a compound through this pipeline could ultimately lead to the identification of a clinical candidate.

Potential in Other Chemical and Material Science Applications

Beyond its potential in drug discovery, the this compound class of compounds could also have applications in other areas of chemistry and material science. The unique electronic and structural properties of this heterocyclic system could be exploited in the development of novel materials.

Potential applications in material science include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some heterocyclic compounds make them suitable for use as emitters in OLEDs.

Sensors: The ability of the nitrogen atoms in the heterocyclic rings to coordinate with metal ions could be exploited in the development of chemical sensors.

Polymers: Phthalazinone derivatives have been used as monomers in the synthesis of high-performance polymers with excellent thermal stability. ekb.eg

Future research in this area could open up new avenues for the application of this versatile chemical scaffold.

常见问题

Q. What are the established synthetic routes for 2-(6-Chloropyridazin-3-yl)phthalazin-1-one, and what key intermediates are involved?

The compound is synthesized via condensation reactions starting with 3,6-dichloropyridazine. A common approach involves coupling with sodium salts of nitriles (e.g., benzyl cyanide) followed by hydrolysis and alkylation. For example, pyridazin-3(2H)-one derivatives are formed by reacting 3,6-dichloropyridazine with alkyl halides, yielding intermediates like 6-substituted pyridazinones . Structural confirmation typically employs NMR and mass spectrometry, with purity assessed via HPLC .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming molecular geometry. Programs like SHELXL (part of the SHELX suite) are widely used for crystallographic refinement . Spectroscopic methods include:

Q. What preliminary biological screening models are used to evaluate its pharmacological potential?

Early-stage screening often focuses on enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2 for anti-inflammatory activity) . In vitro cytotoxicity studies against cell lines (e.g., cancer or microbial models) are common, with IC₅₀ values calculated to assess potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

SAR studies involve systematic modifications to the phthalazinone core or chloropyridazine moiety. For example:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the pyridazine ring enhances electrophilicity, potentially improving enzyme binding .

- Heterocyclic replacements : Replacing the phthalazinone with benzodiazepinone alters solubility and target affinity, as seen in anti-cytokine derivatives . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding modes to targets like BTK kinase .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include:

- Twinned crystals : Common in planar heterocycles; resolved using SHELXD for structure solution and Olex2 for refinement .

- Disorder in substituents : Partial occupancy modeling in software like PLATON improves accuracy . High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection minimize thermal motion artifacts .

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be systematically analyzed?

Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or cell line variability. Mitigation strategies include:

- Standardized protocols : Adopting CONSORT guidelines for experimental design .

- Meta-analysis : Pooling data from multiple studies to identify trends, using tools like RevMan for statistical heterogeneity assessment .

- Dose-response validation : Repeating assays with controlled variables (e.g., ATP concentration in kinase assays) .

Methodological Resources

- Crystallography : SHELX suite for structure solution/refinement .

- SAR Optimization : DFT calculations (Gaussian 09) for electronic properties; molecular docking (AutoDock) for target interaction .

- Data Reproducibility : FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing in platforms like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。